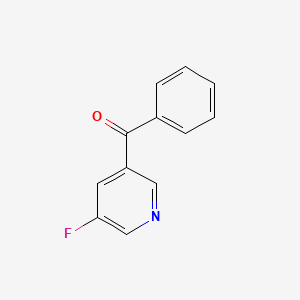

3-Benzoyl-5-fluoropyridine

Description

Significance of Fluorine in Organic Molecules for Modulating Chemical Properties and Interactions

The introduction of fluorine into organic molecules is a powerful strategy for fine-tuning their chemical and physical properties. chinesechemsoc.org As the most electronegative element, fluorine's presence has profound electronic consequences. chinesechemsoc.orgtcichemicals.com The carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry, a characteristic that imparts exceptional thermal and oxidative stability to fluorinated compounds. nih.govlew.ro

Table 1: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale | Citations |

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. | tandfonline.com, nih.gov |

| Binding Affinity | Often Enhanced | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets. | tandfonline.com, lew.ro |

| Lipophilicity | Modulated | Can increase or decrease lipophilicity depending on the molecular context, affecting permeability and distribution. | mdpi.com, acs.org |

| pKa (Acidity/Basicity) | Altered | The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups. | mdpi.com, acs.org |

| Conformation | Influenced | Fluorine's electronegativity and steric profile can alter the preferred three-dimensional shape of a molecule. | acs.org |

Importance of Pyridine (B92270) Scaffolds in Diverse Chemical Applications

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in chemistry. rsc.orgrsc.org As an isostere of benzene (B151609), it is found in a vast array of important molecules, from natural products to advanced materials. rsc.orgnih.gov Its nitrogen atom makes the pyridine ring a polar and ionizable structure, which can be used to enhance the solubility and bioavailability of less soluble compounds, a particularly valuable trait in drug development. enpress-publisher.comresearchgate.net

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries. rsc.orgresearchgate.net More than 7,000 existing drug molecules incorporate a pyridine nucleus. rsc.org This prevalence stems from its versatile reactivity and its ability to act as a hydrogen bond acceptor, influencing how a molecule interacts with biological targets. enpress-publisher.com Beyond medicine, pyridine derivatives are essential in materials science, where they are used as ligands for organometallic compounds, in asymmetric catalysis, and in the creation of functional nanomaterials. nih.gov They are also used extensively in the textile industry for the production of dyes. enpress-publisher.comresearchgate.net

Table 2: Applications of the Pyridine Scaffold

| Field | Specific Applications | Citations |

| Medicinal Chemistry | Core structure in drugs (e.g., anti-cancer, anti-bacterial), solubility enhancer, pharmacophore. | enpress-publisher.com, researchgate.net, rsc.org, rsc.org |

| Agrochemicals | Component of insecticides, fungicides, and herbicides. | enpress-publisher.com, researchgate.net |

| Materials Science | Ligands in organometallic catalysis, functional nanomaterials, dyes. | enpress-publisher.com, nih.gov |

| Organic Synthesis | Versatile solvent, reagent, and synthetic precursor for complex molecules. | rsc.org, nih.gov |

Overview of Benzoyl Functionalities in Complex Molecular Architectures

The benzoyl group, consisting of a benzene ring attached to a carbonyl group, is another fundamental functionality in organic chemistry. It serves as a crucial building block and protective group in the synthesis of complex molecular architectures. beilstein-journals.org The benzoyl moiety significantly influences a molecule's electronic properties and three-dimensional structure.

In synthesis, benzoyl chlorides are common reagents for acylation, the process of adding an acyl group to a compound. This reaction is fundamental for creating esters and amides, linking different molecular fragments together. The benzoyl group can also direct the reactivity of adjacent functional groups and is often found in the structure of photosensitizers and in the backbones of various polymers. Its rigid structure and electronic characteristics make it a valuable component in designing molecules for materials science and supramolecular chemistry. beilstein-journals.org Furthermore, the benzoyl group is a key structural element in many natural products and biologically active compounds, where it often plays a role in the molecule's interaction with biological targets. nih.gov

Contextualization of 3-Benzoyl-5-fluoropyridine within Contemporary Organic Chemistry and Material Science Research

This compound (CAS No. 1427379-15-4) is a molecule that embodies the convergence of the three previously discussed structural motifs. bldpharm.com Its importance in contemporary research lies not only in its potential applications as a final product but also as a representative of a highly valuable class of compounds—substituted 3-fluoropyridines. The 3-fluoropyridine (B146971) fragment is a frequently utilized unit in pharmaceutical design because, unlike its 2- and 4-fluoro counterparts, the fluorine at the 3-position is significantly less susceptible to nucleophilic substitution, making it a more stable feature in a drug molecule. acs.org

The synthesis of such structures is a key focus of modern organic chemistry. A notable contemporary method for creating diversely substituted 3-fluoropyridines highlights the direct structural relevance of the this compound framework. This method involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with an ammonia (B1221849) source to form the pyridine ring. acs.orgacs.org Crucially, the starting α,α-difluoro-β-iodoketone often contains a benzoyl group. acs.org Electrochemical studies have revealed that the presence of this benzoyl group makes the starting material significantly easier to reduce, facilitating the key carbon-carbon bond-forming step under visible light conditions. acs.orgacs.org This synthetic route, which assembles the 3-fluoropyridine core from two ketone-derived components, demonstrates how the benzoyl functionality is integral to modern strategies for accessing this important heterocyclic system. Therefore, this compound stands as a prime example of the type of molecular architecture being actively explored and constructed for applications in medicinal chemistry and materials science.

Historical Perspectives and Key Milestones in the Synthesis and Study of Fluorinated Pyridines and Benzoyl Derivatives

The development of the chemical entities that constitute this compound is rooted in over a century of chemical discovery. The fields of organofluorine chemistry and heterocyclic synthesis have progressed through several key milestones.

The journey of organofluorine chemistry began remarkably early, with the first synthesis of an organofluorine compound reported by Alexander Borodin in 1862, well before elemental fluorine itself was isolated by Henri Moissan in 1886. nih.govlew.ro The industrial phase of organofluorine chemistry commenced in 1929 with the discovery of chlorofluorocarbon (CFC) refrigerants. ugr.es A significant turning point for heterocyclic chemistry was the period after World War II, which saw the start of intensive research into fluorinated heterocycles. e-bookshelf.de The first synthetic routes to perfluoropyridine were developed in the early 1960s. nih.gov A classic and enduring method for introducing fluorine into aromatic rings, including pyridine, is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. acs.orgacs.org Later, the development of stable, solid N-fluoropyridinium salts provided chemists with safer and more versatile electrophilic fluorinating agents. beilstein-journals.org

The use of benzoyl derivatives also has a rich history. Benzoyl chloride and related compounds were central to the development of Friedel-Crafts acylation methodologies in the mid-20th century, which became a fundamental tool for modifying aromatic rings. Over the decades, benzoyl groups have been used extensively as protecting groups and synthetic handles in the total synthesis of complex natural products. More recent milestones include the advent of new catalytic systems and technologies, such as microwave-assisted synthesis, which have made reactions involving benzoyl derivatives more efficient and rapid. researchgate.net

Table 3: Key Historical Milestones

| Year/Era | Milestone | Significance | Citations |

| 1862 | First synthesis of an organofluorine compound (benzoyl fluoride) by Borodin. | Marked the beginning of organofluorine chemistry. | nih.gov |

| 1886 | Isolation of elemental fluorine by Henri Moissan. | Enabled broader exploration of fluorine's reactivity. | lew.ro |

| 1929 | Discovery of CFC refrigerants. | Launched the industrial production of organofluorine compounds. | ugr.es |

| Post-WWII | Intensive development of fluorinated heterocyclic chemistry begins. | Led to the discovery of numerous fluorinated compounds for pharma and agrochemicals. | e-bookshelf.de |

| Early 1960s | First reported synthetic methods for perfluoropyridine. | Provided access to a key polyfluorinated heterocyclic building block. | nih.gov |

| 1980s | Development of stable N-fluoropyridinium salts. | Provided safe and effective electrophilic "F+" reagents for synthesis. | beilstein-journals.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8FNO |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

(5-fluoropyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C12H8FNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h1-8H |

InChI Key |

MXPRUTBECAEYEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)F |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry

Reactivity of the Fluorine Atom in 3-Benzoyl-5-fluoropyridine

The presence of a fluorine atom on the pyridine (B92270) ring significantly influences its chemical reactivity, particularly its susceptibility to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluoropyridines

Aromatic compounds are generally unreactive toward nucleophilic substitution. However, this reactivity is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.com In the context of fluoropyridines, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The success of these reactions is often dependent on the reaction conditions and the nature of the nucleophile. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion to yield methyl 3-fluoropyridine-4-carboxylate. mdpi.com This highlights the potential for the fluorine in this compound to be displaced by a suitable nucleophile, especially given the electron-withdrawing nature of the benzoyl group.

The reactivity of fluoroarenes in SNAr reactions can be further enhanced through catalysis. Organic photoredox catalysis, for example, enables the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This method is applicable to a variety of nucleophiles, including azoles, amines, and carboxylic acids. nih.gov Additionally, a system using an organic superbase has been shown to catalyze concerted SNAr reactions of fluoroarenes. acs.orgnih.gov This method is effective for both electron-deficient and less electrophilic fluoropyridines, such as 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971). acs.orgnih.gov

It is important to note that the position of the fluorine atom on the pyridine ring plays a crucial role in its reactivity. 2- and 4-fluoropyridines are generally more susceptible to nucleophilic substitution of the fluorine atom compared to 3-fluoropyridines. acs.org This makes the 3-fluoropyridine scaffold a desirable unit in the design of pharmaceuticals where metabolic stability is a key consideration. acs.org

Regioselectivity and Electronic Effects of Fluorine Substitution

The position of the fluorine atom on the pyridine ring significantly influences the electronic distribution and, consequently, the regioselectivity of chemical reactions. vulcanchem.com The high electronegativity of fluorine means it withdraws electron density from the ring, making it electron-deficient and more susceptible to nucleophilic attack. vulcanchem.com This electron-withdrawing effect, combined with that of other substituents like a nitrile or benzoyl group, activates the pyridine ring for nucleophilic attack. vulcanchem.com

In this compound, the fluorine atom at the 5-position, along with the benzoyl group at the 3-position, creates a specific electronic landscape. The combined electron-withdrawing nature of both the fluorine atom and the formyl group (in a related compound, 4-fluoro-2-formylpyridine) leads to an electron-deficient pyridine ring. This influences the compound's reactivity patterns, with computational models like Density Functional Theory (DFT) predicting that nucleophilic attacks are most likely to occur at the 3- and 5-positions of the activated pyridine ring.

The introduction of a fluorine atom can also enhance the biological activity of a molecule, allowing for greater effectiveness at lower concentrations. This is a significant consideration in the development of pharmaceuticals and agrochemicals.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is a key site for chemical transformations, including protonation, coordination to metals, and N-oxidation or N-alkylation.

Protonation and Basicity Modulation by Fluorine

The introduction of a fluorine atom into a pyridine ring generally decreases its basicity. acs.org This is due to the strong electron-withdrawing nature of fluorine, which reduces the electron density on the nitrogen atom, making it a weaker proton acceptor. researchgate.netresearchgate.net The proton affinity (PA) and gas-phase basicity (GB) of pyridines decrease with the introduction of electron-withdrawing substituents. researchgate.netresearchgate.net The effects of multiple substituents on PA and GB are approximately additive. researchgate.netresearchgate.net

Studies on a series of fluoropyridines have shown that their proton affinities decrease significantly with increasing fluorine substitution, ranging from 222.0 kcal/mol for pyridine to 182.8 kcal/mol for pentafluoropyridine (B1199360). aip.org This trend is also reflected in the binding energies of their proton-bound dimers, which decrease linearly with the decreasing proton affinity of the monomer. aip.org

Coordination Chemistry with Metal Ions and Complexes (e.g., Au(III) cyclometallated compounds)

Pyridine and its derivatives are versatile ligands in coordination chemistry, forming complexes with a wide range of metal ions. msu.edu The coordination number and geometry of these complexes depend on the metal ion, the ligands, and other factors. libretexts.orglibretexts.org For example, coordination number 6, often with an octahedral geometry, is very common for transition metals. libretexts.org

Fluorinated pyridines have been used as ligands in the synthesis of coordination compounds. For instance, 3-fluoropyridine has been incorporated into 2D coordination polymers with the general formula [Fe(3-Fpy)₂M(CN)₄] (where M(II) = Ni, Pd, Pt). beilstein-journals.org

Cyclometalated compounds, which feature a metal-carbon σ-bond within a chelate ring, are a significant class of organometallic complexes. researchgate.net Gold(III) cyclometalated complexes, in particular, have been a subject of interest. rsc.orgrsc.orguea.ac.uk These complexes can be synthesized using ligands like 2-benzylpyridine (B1664053) and can exhibit interesting photophysical properties and biological activities. rsc.orgrsc.org The fluorine functionality in ligands can increase the solubility of the resulting cyclometallated compounds. researchgate.net

N-Oxidation and N-Alkylation Reactions

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using strong oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a catalyst. researchgate.netthieme-connect.de Pyridine N-oxides are versatile intermediates in organic synthesis. thieme-connect.de The N-oxide group can be activated with an electrophile, enabling nucleophilic attack at the C2 position of the pyridine ring. researchgate.net

N-alkylation of pyridines leads to the formation of pyridinium (B92312) salts. This reaction involves the attack of an alkylating agent on the nitrogen atom. The resulting pyridinium salts can be further functionalized. For example, N-alkenyl-2-pyridones can be prepared from 2-halopyridinium salts. uiowa.edu The formation of N-fluoropyridinium salts through the reaction of pyridine derivatives with fluorinating agents is another important transformation, yielding valuable reagents for electrophilic fluorination. beilstein-journals.org

Functionalization at Other Positions on the Pyridine and Benzoyl Rings

Beyond the carbonyl group, the aromatic rings of this compound offer platforms for further functionalization through modern synthetic methods.

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying aromatic and heteroaromatic cores. nih.govyale.edu For pyridine derivatives, C-H activation can be challenging due to the need for high selectivity and the potential for catalyst poisoning by the nitrogen lone pair. dmaiti.com However, strategies using directing groups or leveraging the intrinsic electronic properties of the substrate have been developed. beilstein-journals.orgrsc.org

In the context of this compound, the fluorine atom and the benzoyl group exert strong electronic effects, influencing the reactivity of the C-H bonds on the pyridine ring. The positions ortho to the nitrogen (C2 and C6) are electronically depleted and potential sites for nucleophilic attack or metalation. The C4 position is also influenced by the fluorine at C5 and the nitrogen atom. Functionalization of the benzoyl ring would likely follow standard electrophilic aromatic substitution patterns, with directing effects governed by the ketone group (meta-directing) and any other substituents present. While specific C-H functionalization studies on this compound are not prominent, the general principles of pyridine C-H activation would apply, offering pathways to introduce new alkyl, aryl, or other functional groups. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, with wide application in pharmaceutical discovery. researchgate.netnih.gov The fluorine atom at the C5 position of this compound makes it a suitable substrate for these reactions, where the C-F bond could potentially be activated, although activation of a C-Br or C-I bond at that position would be more conventional. Assuming a derivative like 3-Benzoyl-5-halopyridine (where halo = Br, I) is used, it would serve as an excellent electrophilic partner in coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organohalide. diva-portal.org It is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents. rsc.org The coupling of a 5-halo-3-benzoylpyridine with various aryl or heteroaryl boronic acids would provide access to a diverse range of 5-aryl-3-benzoylpyridine derivatives. acs.orgnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comlibretexts.org A 5-halo-3-benzoylpyridine derivative could be reacted with various alkenes (e.g., acrylates, styrenes) to introduce a vinyl group at the C5 position. nih.govrsc.org This provides a direct route to stilbene-like and cinnamate-like structures.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. washington.eduorganic-chemistry.org This method would allow for the introduction of an alkyne moiety at the C5 position of a 5-halo-3-benzoylpyridine. sioc-journal.cnnih.gov The resulting alkynylpyridines are versatile intermediates for further transformations or as core structures in materials science. mdpi.com

Table of Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Electrophile | Nucleophile | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-3-benzoylpyridine | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Aryl-3-benzoylpyridine |

| Heck | 5-Bromo-3-benzoylpyridine | H₂C=CHR | Pd(OAc)₂, Ligand, Base | 5-(Alkenyl)-3-benzoylpyridine |

Ring Transformations and Rearrangement Reactions

The structural framework of this compound can undergo more profound changes through rearrangement or ring-transformation reactions, often triggered by specific reagents or conditions.

Rearrangement Reactions: A classic example of a rearrangement involving a benzoylaryl ketone is the Beckmann rearrangement of its corresponding oxime. acs.org The oxime of this compound, formed by reaction with hydroxylamine, could undergo rearrangement under acidic conditions (e.g., using PPA, H₂SO₄, or PCl₅) to yield an N-aryl benzamide (B126) or an N-benzoyl aniline (B41778) isomer, depending on which group migrates. Another potential transformation is the Pschorr cyclization, where related 2-amino-diaryl ketones can be diazotized and subsequently cyclized to form azafluorenone structures. cdnsciencepub.com

Ring Transformations: The pyridine ring itself can be involved in transformations. For instance, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine (B178648) leads to a ring-enlargement, forming 1,2,4-triazine (B1199460) derivatives. acs.org While this is a reaction of a different heterocyclic system, it demonstrates how a benzoyl group can influence the reactivity of an adjacent ring system, leading to its complete transformation. More directly related to the pyridine core, certain highly functionalized pyridines can undergo ring-opening or dearomatization reactions under nucleophilic or reductive conditions. acs.org For example, formal fluorinative ring opening has been observed in 2-benzoylpyrrolidines, suggesting that complex ring transformations involving the benzoyl group and the heterocyclic amine are possible. researchgate.net

Conversion to Pyridinone Scaffolds

The direct conversion of this compound into a simple pyridinone (or hydroxypyridine) scaffold is not a widely documented transformation in the surveyed literature. The synthesis of pyridinones often proceeds via established routes that build the heterocyclic ring from acyclic precursors, such as the Guareschi–Thorpe condensation, which utilizes cyanoacetamide and a 1,3-diketone. beilstein-journals.org Another common method involves the treatment of 2-pyrone precursors with ammonia (B1221849) or related nitrogen sources. beilstein-journals.org

Transformations of existing substituted pyridines into pyridones are also known, but reactions involving benzoylpyridines can be complex. For instance, the treatment of 2-chloro-3-benzoylpyridine with a strong base like lithium diisopropylamide (LDA) has been shown to result in a ring-opening addition product rather than a pyridinone. ucla.edu In other cases, reactions on activated 3-acylpyridine N-oxides can lead to cyclization, forming fused pyrazolopyridine systems instead of simple pyridinones. nih.gov While methods exist for converting halopyridines to pyridones, the presence and reactivity of the benzoyl group on the this compound ring system introduces alternative reaction pathways that can complicate direct conversion to a pyridinone scaffold.

Hydrogenation of Pyridine Ring to Piperidine (B6355638) Derivatives

The reduction of the pyridine ring in this compound to a piperidine scaffold is a well-established transformation for fluorinated pyridine derivatives. acs.org This reaction, typically achieved through catalytic hydrogenation, reduces the aromatic pyridine ring to a saturated piperidine ring. Concurrently, the benzoyl group's ketone is usually reduced to a secondary alcohol. This results in the formation of (5-fluoropiperidin-3-yl)(phenyl)methanol as the primary product. google.com

The hydrogenation of substituted pyridines is a robust and versatile reaction, with several catalytic systems available to effect the transformation. d-nb.info Heterogeneous catalysts are commonly employed due to their efficacy and ease of separation.

Common Catalytic Systems for Pyridine Hydrogenation:

| Catalyst | Typical Conditions | Reference(s) |

| Platinum(IV) oxide (PtO₂) | H₂ (3-70 bar), room temperature, often in an acidic solvent like acetic acid. | google.com |

| Palladium on Carbon (Pd/C) | H₂ (balloon pressure to high pressure), room temperature, typically in acetic acid. | d-nb.info |

| Rhodium (Rh) catalysts | H₂ or transfer hydrogenation reagents (e.g., formic acid), often used for stereoselective reductions. | scientificupdate.comdicp.ac.cn |

The process generally involves activating the pyridine ring, often through protonation in an acidic medium, which facilitates the reduction by the metal catalyst. d-nb.info For fluorinated pyridines, these hydrogenation protocols have been shown to be effective, yielding the corresponding fluorinated piperidines. acs.org Furthermore, specialized methods, such as asymmetric transfer hydrogenation of pyridinium salts derived from the parent pyridine, can provide access to specific chiral piperidine derivatives. dicp.ac.cn

Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a detailed view of the atomic-level structure of 3-Benzoyl-5-fluoropyridine. By analyzing various NMR experiments, including ¹H, ¹³C, and ¹⁹F spectra, along with multidimensional techniques, a complete structural and electronic picture can be assembled.

The ¹H NMR spectrum provides crucial information about the number and environment of protons in the molecule. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the benzoyl ring.

The protons of the pyridine ring (H-2, H-4, and H-6) are significantly influenced by the electronegative nitrogen atom and the fluorine substituent. The H-2 proton is expected to appear as a doublet, coupled to the fluorine atom. The H-4 proton signal would likely be a doublet of doublets, showing coupling to both the adjacent H-6 proton and the fluorine atom. The H-6 proton should also present as a multiplet due to coupling with H-4 and the fluorine atom.

The protons of the benzoyl group typically appear in distinct regions. The ortho-protons (H-2'/H-6') are expected to be downfield due to the anisotropic effect of the carbonyl group. The meta- (H-3'/H-5') and para- (H-4') protons will appear further upfield, with multiplicities reflecting their coupling to adjacent protons.

Table 1: Expected ¹H NMR Data for this compound (Note: Data are estimated based on typical values for substituted benzoyl-pyridines and fluoropyridines, as specific experimental data was not available in the searched literature. rsc.orgbeilstein-journals.org)

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~8.8 - 9.0 | d | J(H-F) ≈ 2.5-3.0 Hz |

| H-4 | ~8.1 - 8.3 | ddd | J(H-F) ≈ 8.0-9.0 Hz, J(H-H) ≈ 2.5 Hz, J(H-H) ≈ 0.5 Hz |

| H-6 | ~8.6 - 8.8 | m | - |

| H-2', H-6' (ortho) | ~7.8 - 8.0 | d | J(H-H) ≈ 7.5-8.0 Hz |

| H-3', H-5' (meta) | ~7.5 - 7.6 | t | J(H-H) ≈ 7.5 Hz |

| H-4' (para) | ~7.6 - 7.7 | t | J(H-H) ≈ 7.5 Hz |

The ¹³C NMR spectrum is essential for determining the carbon framework of the molecule. This compound has 12 distinct carbon atoms: five in the pyridine ring, six in the benzoyl ring, and one carbonyl carbon. The chemical shifts are influenced by the substituents and the aromatic systems. The carbons of the pyridine ring, particularly C-3 and C-5, will show coupling to the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around 190-195 ppm.

Table 2: Expected ¹³C NMR Data for this compound (Note: Data are estimated based on typical values for substituted benzoyl-pyridines and fluoropyridines, as specific experimental data was not available in the searched literature. rsc.orgbeilstein-journals.orggoogle.com)

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C-2 | ~150 - 153 (d) | ³J(C-F) |

| C-3 | ~133 - 136 (d) | ³J(C-F) |

| C-4 | ~138 - 141 (d) | ²J(C-F) |

| C-5 | ~158 - 162 (d) | ¹J(C-F) |

| C-6 | ~145 - 148 (d) | ²J(C-F) |

| C=O | ~190 - 195 | None |

| C-1' (ipso) | ~135 - 138 | None |

| C-2', C-6' (ortho) | ~129 - 131 | None |

| C-3', C-5' (meta) | ~128 - 129 | None |

| C-4' (para) | ~133 - 135 | None |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. e-bookshelf.de For this compound, a single resonance is expected. The chemical shift provides information about the electronic environment of the fluorine atom, while the multiplicity reveals its coupling to nearby protons. The fluorine at the C-5 position is expected to couple with H-4 (³JHF, ortho), H-6 (³JHF, ortho), and H-2 (⁴JHF, meta). This would result in a complex multiplet, likely a triplet of doublets, providing clear evidence for its position on the pyridine ring. nih.govresearchgate.net The chemical shift for a fluorine atom in a 5-fluoropyridine system typically appears in the range of -110 to -130 ppm.

While 1D NMR provides essential data, 2D NMR experiments are necessary to definitively establish the connectivity of the atoms. bitesizebio.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between J-coupled protons. It would confirm the proton-proton connectivities within the benzoyl ring (ortho to meta, meta to para) and within the pyridine ring (H-4 to H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the ¹H signal at ~8.1-8.3 ppm to the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivities. Key correlations would include:

A correlation from the ortho-protons of the benzoyl ring (H-2'/H-6') to the carbonyl carbon (C=O), confirming the attachment of the phenyl ring to the carbonyl group.

Correlations from the pyridine protons H-2 and H-4 to the carbonyl carbon (C=O), confirming the attachment of the benzoyl group to the C-3 position of the pyridine ring.

Correlations from the pyridine protons (H-4, H-6) to the fluorinated carbon (C-5), further confirming the substitution pattern.

Long-range coupling constants, particularly those between hydrogen and fluorine (JHF), offer valuable insights into the molecule's structure. In fluoropyridine systems, the magnitude of these couplings is transmitted primarily through the bonding framework via the Fermi contact (FC) mechanism. nih.gov

Studies on related fluoropyridines have shown that the magnitude of JHF can be influenced by the presence and position of heteroatoms like nitrogen. nih.gov For this compound, the key long-range couplings would be:

³J(H4-F5) and ³J(H6-F5) : These three-bond couplings are typically the largest and provide direct evidence of the ortho relationship between the protons and the fluorine.

The precise values of these constants can provide information on the electronic delocalization within the pyridine ring, which is influenced by the electron-withdrawing benzoyl group. nih.gov

Solid-State NMR (ssNMR) is a technique used to study materials in their solid phase, providing information about molecular structure, conformation, and dynamics in the crystalline or amorphous state. nih.gov Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra from solid samples. For this compound, ssNMR could potentially reveal details about intermolecular interactions, such as π-stacking, in the solid state and determine if different polymorphs exist. However, a review of the available scientific literature did not yield any specific solid-state NMR studies for this compound.

Single Crystal X-ray Diffraction (SCXRD)

Elucidation of Solid-State Molecular Conformation and Geometry

Had a single crystal of this compound been analyzed, SCXRD data would reveal the precise dihedral angles between the pyridine and benzene (B151609) rings, indicating the degree of twist in the molecule's backbone. It would also provide accurate measurements of all bond lengths, such as the C-F, C=O, and various C-C and C-N bonds, and the bond angles within the aromatic rings and the ketone bridge. This information is crucial for understanding the molecule's steric and electronic properties in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld surface analysis)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. For this compound, this analysis would likely reveal the nature and extent of interactions such as π-π stacking between the aromatic rings and other van der Waals forces. The d_norm map, a key feature of Hirshfeld analysis, uses a color spectrum to indicate the distances between adjacent molecules, with red spots highlighting close contacts that represent significant intermolecular interactions.

Hydrogen Bonding Networks and Supramolecular Architecture

While this compound does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds could play a significant role in its crystal structure. SCXRD data would identify the presence and geometry of these weak interactions. The collective effect of these bonds can lead to the formation of complex three-dimensional supramolecular architectures, such as chains, sheets, or more intricate networks, which dictate the material's bulk properties.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula.

Accurate Mass Determination and Elemental Composition

An HRMS analysis of this compound would provide a highly accurate mass measurement of its molecular ion. This experimental mass would then be compared to the theoretical mass calculated from its chemical formula (C₁₂H₈FNO). The small difference between the experimental and theoretical mass, typically in parts per million (ppm), would serve to confirm the elemental composition of the compound.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈FNO |

| Theoretical Mass (M) | 201.05899 u |

| Ion [M+H]⁺ | 202.06687 u |

| Measured Mass | Data not available |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into smaller, characteristic fragments after ionization. Analyzing this fragmentation pattern provides valuable information for confirming the molecule's structure. For this compound, key fragment ions would likely result from the cleavage of the bond between the carbonyl group and the pyridine or benzene ring.

Table 2: Predicted Fragmentation Peaks for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 201 | [C₁₂H₈FNO]⁺ (Molecular Ion) |

| 124 | [C₆H₄FO]⁺ (Fluorobenzoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 96 | [C₅H₃FN]⁺ (Fluoropyridinyl cation) |

The identification of these specific fragments in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Other Spectroscopic Methods (e.g., IR, UV-Vis, Raman) for Functional Group Analysis and Electronic Properties

The structural features of this compound, which include a ketone carbonyl group, a fluorinated aromatic pyridine ring, and a phenyl ring, can be effectively characterized using a combination of infrared (IR), ultraviolet-visible (UV-Vis), and Raman spectroscopy. These techniques provide complementary information regarding the compound's functional groups, conjugation, and electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within this compound. The most prominent absorption is expected to be from the carbonyl (C=O) stretching vibration of the benzoyl group. Due to conjugation with both the phenyl and fluoropyridine rings, this peak is anticipated to appear at a lower wavenumber compared to a simple aliphatic ketone. For analogous aromatic ketones, this absorption is typically strong. chemicalbook.com For instance, in related fluoropyridine derivatives incorporating a carbonyl group, the C=O stretch has been observed around 1670 cm⁻¹. researchgate.net In N-substituted benzamides, a C=O stretch is noted near 1657 cm⁻¹. rsc.org Other key vibrational modes include the C-F stretch of the fluoropyridine ring and the various C-C and C-N stretching vibrations within the aromatic rings.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Benzoyl Ketone | 1650 - 1675 | Strong |

| C-C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Fluoroaromatic | 1200 - 1350 | Strong |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by its extensive conjugated π-electron system, which spans the phenyl ring, the carbonyl group, and the fluoropyridine ring. This conjugation allows for electronic transitions that absorb light in the ultraviolet region. Two main types of transitions are expected: high-intensity π → π* transitions and lower-intensity n → π* transitions. researchgate.net The n → π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π → π* transitions involve the excitation of electrons within the conjugated aromatic system. Similar conjugated systems, like furo[2,3-b]pyridine (B1315467) derivatives, exhibit characteristic absorption bands in the 250 to 390 nm region. researchgate.net For comparison, pyridine itself shows a π → π* transition around 251 nm and a weaker n → π* transition at approximately 270 nm. The extended conjugation in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic shift). msu.edu

Expected UV-Vis Absorption Bands for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) |

|---|---|---|

| π → π* | Conjugated Aromatic System | ~250 - 280 nm |

Raman Spectroscopy

Raman spectroscopy provides valuable complementary information to IR spectroscopy, particularly for the non-polar bonds and symmetric vibrations characteristic of the aromatic rings. horiba.com The analysis of 3-Benzoyl-5-chlorouracil, a structurally related molecule, has been successfully performed using a combination of experimental Raman spectra and computational calculations. researchgate.net For this compound, strong Raman signals are expected for the symmetric ring breathing modes of both the pyridine and benzene rings. The carbonyl stretch, while strong in the IR, should also be visible in the Raman spectrum. beilstein-journals.org Raman spectroscopy is a powerful tool for studying molecular structure and can be used to identify different crystalline forms or polymorphs should they exist. horiba.com

Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Ring Breathing Mode | Benzene Ring | ~1000 | Strong |

| Ring Breathing Mode | Pyridine Ring | ~1030 | Strong |

| C=O Stretch | Benzoyl Ketone | 1650 - 1675 | Medium |

Chiroptical Spectroscopy (if chiral derivatives are relevant, e.g., VCD)

While this compound is an achiral molecule, its derivatives can be synthesized to be chiral. For instance, the asymmetric synthesis of chiral 1,2-dihydropyridine derivatives has been accomplished using 3-bromo-5-fluoropyridine (B183902) as a starting material, demonstrating the relevance of chirality in this compound class. chinesechemsoc.org

For such chiral derivatives, Vibrational Circular Dichroism (VCD) spectroscopy would be an indispensable analytical technique. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org This technique provides detailed three-dimensional structural information, making it exceptionally powerful for the unambiguous determination of the absolute configuration of chiral molecules in solution. acs.org The determination of absolute configurations through the comparison of experimental VCD spectra with those predicted by Density Functional Theory (DFT) calculations is a well-established method. Therefore, should chiral derivatives of this compound be synthesized, VCD analysis would be a critical step in their stereochemical characterization.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure of a molecule, providing fundamental information about its geometry, stability, and chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. nih.govarxiv.org

Geometry Optimization: This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. By calculating the forces on each atom, the method iteratively adjusts their positions until a minimum energy configuration is reached. mdpi.comacs.org For 3-Benzoyl-5-fluoropyridine, this would define the precise bond lengths, bond angles, and dihedral angles between the pyridine (B92270) ring, the benzoyl group, and the fluorine atom. These optimized parameters are crucial for understanding the molecule's steric and electronic properties. nih.gov

Electronic Structure: DFT calculations also describe the distribution of electrons within the molecule. This includes identifying the energies and shapes of molecular orbitals, which is fundamental to understanding the molecule's chemical behavior and spectroscopic properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating regions susceptible to electrophilic attack. nih.gov The LUMO is the innermost empty orbital and acts as an electron acceptor, highlighting regions prone to nucleophilic attack. nih.govrsc.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.govnih.gov A small energy gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. researchgate.net For this compound, analysis of the HOMO-LUMO gap would provide insights into its kinetic stability and electrical transport properties.

Interactive Data Table: Key Reactivity Descriptors from FMO Analysis

This table illustrates the typical parameters derived from FMO analysis. The values are hypothetical examples.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species.

Charge Distribution Visualization: The MEP map is color-coded to represent different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas are neutral. nih.gov

Reactivity Sites: For this compound, an MEP map would likely show negative potential around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying them as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms. mdpi.com

Aromaticity and Electronic Delocalization Studies

Aromaticity is a key concept in chemistry describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. mdpi.com Various computational indices are used to quantify this property.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the molecule's geometry, specifically the variation in bond lengths within a ring. A value close to 1 indicates high aromaticity (like benzene), while a value near 0 suggests a non-aromatic, bond-alternating structure. researchgate.netnih.gov For this compound, HOMA calculations would quantify the aromatic character of both the pyridine and benzene (B151609) rings.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A negative NICS value is indicative of an aromatic ring current, while a positive value suggests anti-aromaticity. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These analyses provide a topological map of electron pair localization in the molecule. They can visually distinguish core, bonding, and non-bonding (lone pair) electrons, offering a detailed picture of the chemical bonding and the extent of electron delocalization within the π-system of the rings. araproceedings.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. nih.govrsc.org

Conformational Landscape Analysis

Most molecules are not static but can adopt various shapes, or conformations, by rotating around single bonds. Conformational analysis explores these different spatial arrangements and their relative energies.

Potential Energy Surface (PES): By systematically rotating the dihedral angles—such as the one between the pyridine ring and the benzoyl group in this compound—a potential energy surface can be mapped. This map reveals the energy barriers between different conformations and identifies the most stable, low-energy conformers.

Dynamic Behavior: MD simulations can track the conformational changes of the molecule over time at a given temperature. rsc.org This would reveal which conformations of this compound are most populated and how readily the molecule transitions between them, which is crucial for understanding its interactions with other molecules, such as in biological systems. nih.govsciepub.com

Spectroscopic Property Prediction (e.g., NMR chemical shifts and coupling constants)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions are instrumental in the structural elucidation of novel compounds and in the verification of experimental data. The in silico prediction of NMR spectra is a common practice that aids in assigning the correct chemical structure, stereochemistry, and conformation of organic molecules. rsc.org

Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts for compounds like this compound can be approached through several computational methodologies, primarily Quantum Mechanics (QM) calculations and, more recently, Machine Learning (ML) models. rsc.orgnih.gov

Quantum Mechanical Methods:

Density Functional Theory (DFT) is a widely used QM method for predicting NMR chemical shifts with reasonable accuracy. nih.gov The process typically involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. Functionals like B3LYP combined with basis sets such as 6-31G(d) are commonly employed for this purpose. github.io

NMR Shielding Calculation: Once the geometry is optimized, the NMR shielding constants are calculated. This is often done using a different functional and a larger basis set to improve accuracy. For instance, the WP04 functional with a 6-311++G(2d,p) basis set has been shown to be effective for predicting ¹H chemical shifts. github.io The Gauge-Including Atomic Orbital (GIAO) method is frequently used in these calculations. researchgate.net

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The choice of functional and basis set significantly impacts the accuracy of the prediction. For fluorinated aromatic compounds, specific scaling factors may be developed to improve the correlation between computed and experimental ¹⁹F NMR chemical shifts. researchgate.net

Machine Learning Methods:

In recent years, machine learning, particularly Graph Neural Networks (GNNs), has emerged as a rapid and accurate alternative for predicting NMR chemical shifts. rsc.orgnih.gov These models are trained on large datasets of experimentally determined NMR data and can predict ¹H and ¹³C chemical shifts with an accuracy comparable to or even exceeding that of DFT methods, but at a fraction of the computational cost. rsc.org Some models can achieve a mean absolute error of less than 0.10 ppm for ¹H chemical shifts. nih.gov Online platforms and software are available that utilize these models to predict NMR spectra from a given chemical structure. colostate.edu

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

The following table contains hypothetical data for illustrative purposes to demonstrate the typical output of such computational predictions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.95 | - |

| H4 | 8.10 | - |

| H6 | 9.15 | - |

| H2'/H6' | 7.80 | - |

| H3'/H5' | 7.55 | - |

| H4' | 7.65 | - |

| C2 | - | 151.2 |

| C3 | - | 135.8 |

| C4 | - | 125.4 |

| C5 | - | 160.5 (d, ¹JCF = 250 Hz) |

| C6 | - | 148.7 |

| C=O | - | 195.3 |

| C1' | - | 137.1 |

| C2'/C6' | - | 130.2 |

| C3'/C5' | - | 128.9 |

| C4' | - | 133.5 |

Prediction of NMR Coupling Constants

Theoretical calculations are also employed to predict spin-spin coupling constants, which provide valuable information about the connectivity and stereochemistry of a molecule. The total coupling constant is a sum of four contributions: Fermi contact (FC), spin-dipolar (SD), paramagnetic spin-orbit (PSO), and diamagnetic spin-orbit (DSO). auremn.org.br The FC term is often the most significant, especially for one-bond couplings. uoa.gr

DFT methods are commonly used to calculate these constants. For instance, the B3LYP functional with a suitable basis set like EPR-III can be used to determine J-coupling values. acs.org The calculation of coupling constants can be more computationally demanding than chemical shift predictions.

For fluorinated pyridines, the prediction of J-coupling constants involving the fluorine atom (e.g., ¹JCF, ²JCF, ³JHF) is of particular interest. These couplings are sensitive to the electronic structure and conformation of the molecule.

Illustrative Predicted J-Coupling Constants for this compound:

The following table contains hypothetical data for illustrative purposes to demonstrate the typical output of such computational predictions.

| Coupling | Predicted Value (Hz) |

| ¹J(C5, F) | -250.0 |

| ²J(C4, F) | 22.5 |

| ²J(C6, F) | 18.0 |

| ³J(H4, F) | 8.5 |

| ³J(H6, F) | 5.0 |

| ⁴J(H2, F) | 2.1 |

These computational approaches, while powerful, are subject to inherent limitations and the accuracy of the predictions depends heavily on the chosen methodology. github.io Therefore, the results are most valuable when used in conjunction with experimental NMR data.

Applications in Chemical Synthesis and Materials Science

3-Benzoyl-5-fluoropyridine as a Versatile Building Block in Organic Synthesis

In organic synthesis, molecules possessing multiple, differentially reactive functional groups are highly valued as "building blocks." They allow for the stepwise and controlled construction of complex molecular targets. This compound fits this description perfectly, featuring a pyridine (B92270) ring, a reactive fluorine atom, and a ketone linkage, making it a valuable intermediate for chemists. acs.orgresearchgate.net

The fluoropyridine motif is a cornerstone in the synthesis of numerous heterocyclic compounds, particularly those with applications in medicine and agrochemicals. dntb.gov.uabeilstein-journals.org The fluorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement with a wide variety of nucleophiles (e.g., amines, alcohols, thiols). This reaction is a powerful tool for introducing molecular diversity.

For instance, syntheses of complex fused heterocyclic systems often rely on precursors containing a reactive halogen on a pyridine ring. While direct examples using this compound are not extensively documented in readily available literature, the reactivity of analogous compounds is well-established. For example, an attempted synthesis of a precursor for indolo[2,3-b]1,8-naphthyridines involved the reaction of 3-benzoyl-2-fluoropyridine (B8388399) with a metallated amine. Although this specific reaction yielded a complex mixture, it highlights the strategic use of benzoyl-fluoropyridine scaffolds to access advanced heterocyclic systems.

The benzoyl group itself can be a handle for further transformations. It can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, the carbonyl group can participate in condensation reactions to form larger heterocyclic structures like pyridazines or other complex ring systems. rsc.orguu.nlacs.org A two-step process involving the reaction of aminopyridines with benzoyl isothiocyanate, followed by cleavage of the benzoyl group, is a known method for preparing pyridyl thioureas, which are themselves versatile precursors for various bioactive heterocycles. scispace.com

Table 1: Potential Reactions of this compound for Heterocycle Synthesis

| Reaction Type | Reagent/Condition Example | Potential Product Class |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Primary or secondary amine, base | 5-Amino-3-benzoylpyridine derivatives |

| Nucleophilic Aromatic Substitution (SNAr) | Alcohol/base (e.g., NaOMe) | 5-Alkoxy-3-benzoylpyridine derivatives |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄) | (5-Fluoropyridin-3-yl)(phenyl)methanol |

A scaffold in chemical synthesis is a core molecular framework upon which a larger, more complex molecule is built. The rigid structure of the pyridine ring combined with the synthetic handles of the fluorine atom and benzoyl group makes this compound an excellent candidate for this role. acs.org The defined spatial relationship between the substitution points (positions 3 and 5) allows for the controlled, three-dimensional elaboration of molecular structure.

This is particularly relevant in medicinal chemistry, where the precise arrangement of functional groups is critical for biological activity. Starting from the this compound core, chemists can build out in multiple vectors:

Via the Fluorine: As mentioned, the fluorine can be displaced to attach a wide range of substituents.

Via the Benzoyl Phenyl Ring: The phenyl group of the benzoyl moiety can be functionalized through electrophilic aromatic substitution, although the carbonyl group is deactivating.

Via the Pyridine Ring: The pyridine nitrogen can be alkylated or oxidized, and the ring itself can undergo metallation and subsequent functionalization.

This modular approach allows for the creation of libraries of related compounds for screening purposes, for instance, in drug discovery programs. The synthesis of dihydroisoquinoline and dihydropyridine (B1217469) derivatives through asymmetric dearomative reactions often employs substituted pyridines as starting materials, demonstrating the utility of such scaffolds in constructing stereochemically rich and complex architectures. rsc.org

Role in Catalysis

While not extensively documented as a catalyst itself, the structural features of this compound make it a highly promising ligand for transition metal catalysis.

The combination of a pyridine ring and a phenyl group in a 1,3-relationship is a classic motif for forming bidentate ligands that can coordinate to a metal center through the pyridine nitrogen (an N-donor) and a carbon atom of the phenyl ring (a C-donor) via C-H activation. This process is known as cyclometalation.

Cyclometalated complexes of transition metals like iridium(III), rhodium(III), platinum(II), and nickel(II) are of immense interest due to their applications in photophysics, organic light-emitting diodes (OLEDs), and as therapeutic agents. dntb.gov.uarsc.orguu.nlrsc.orgmdpi.com The ligands dictate the electronic and photophysical properties of the resulting complexes.

A notable study developed novel bis- and tris-cyclometalated iridium(III) complexes for blue phosphorescent materials. rsc.org The ligands used were fluorinated 2-phenylpyridinate ligands that also bore a benzoyl group. The benzoyl group and fluorine substituents were found to blue-shift the emission wavelength of the complexes, a desirable trait for OLED display technology. rsc.org Given this precedent, this compound is an ideal candidate for forming similar cyclometalated complexes where its electronic properties could be harnessed to tune the catalytic or photophysical behavior of the metal center.

Table 2: Potential Cyclometalated Complexes with this compound Ligand

| Metal | Complex Type Example | Potential Application |

|---|---|---|

| Iridium(III) | [Ir(C₁₂H₇FNO)₂(ancillary ligand)] | Phosphorescent emitters (OLEDs), Photoredox catalysis |

| Rhodium(III) | [Rh(C₁₂H₇FNO)₂(ancillary ligand)]⁺ | Therapeutic agents, Bio-imaging |

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. While there is no specific report of this compound acting as an organocatalyst, its structure contains motifs found in known catalysts. The pyridine nitrogen is a Lewis basic site and can act as a hydrogen bond acceptor. Chiral organocatalysts containing benzoyl groups have been used for enantioselective conjugate additions. frontiersin.org It is conceivable that chiral derivatives of this compound, for example, by reduction of the ketone to a chiral alcohol, could be explored for applications in asymmetric organocatalysis.

Materials Science Applications

The properties that make this compound a useful building block in synthesis also translate to applications in materials science. Fluorinated organic compounds are known for their unique properties, including high thermal stability and specific electronic characteristics.

The most direct application lies in the field of organic electronics, specifically OLEDs. As discussed, cyclometalated iridium(III) complexes bearing benzoyl-functionalized fluorinated phenylpyridine ligands have been successfully used as highly efficient, sky-blue phosphorescent dopants in OLED devices. rsc.org The benzoyl group was instrumental in tuning the emission properties of the iridium complex. Therefore, this compound serves as a key precursor for ligands used to create these high-performance materials.

Furthermore, the benzoyl moiety itself has potential applications in polymer science. It has been shown that benzil (B1666583) (1,2-diphenylethanedione), a molecule containing two benzoyl groups, can be converted to benzoyl peroxide within polymer films upon irradiation. mdpi.com The subsequent decomposition of the peroxide can induce crosslinking in the polymer matrix, altering its physical properties. This suggests a potential role for the benzoyl group in this compound as a photo-active component for modifying polymer materials. mdpi.com

Agrochemical Research

The field of agrochemical discovery heavily relies on heterocyclic chemistry, with the pyridine ring being a prominent structural motif in numerous commercial products. researchgate.netresearchgate.net The strategic incorporation of fluorine is a cornerstone of modern agrochemical design, used to enhance the efficacy and properties of active ingredients. semanticscholar.orgresearchgate.netccspublishing.org.cn

The molecular architecture of this compound makes it an attractive starting point for agrochemical lead discovery. The design principles for creating novel agrochemicals from this scaffold are based on the synergistic contributions of its three main components.

The Fluorine Atom: The introduction of fluorine into a potential agrochemical can profoundly modify its biological activity. researchgate.net Due to its high electronegativity and small size, fluorine can alter a molecule's conformation, lipophilicity, and metabolic stability. ccspublishing.org.cnjst.go.jp This often leads to enhanced binding with the target enzyme or receptor and can block metabolic pathways that would otherwise deactivate the compound. researchgate.net

The Benzoyl Group: This ketone-containing moiety serves as a versatile chemical handle for further derivatization. Through reactions at the carbonyl group, a wide array of analogues can be synthesized and screened for biological activity, which is a fundamental part of the structure-activity relationship (SAR) optimization process. researchgate.net The phenyl ring of the benzoyl group also provides an additional site for substitution to further tune the molecule's properties.

| Property Modified by Fluorine | Underlying Principle | Impact on Agrochemical Performance | Reference |

|---|---|---|---|

| Binding Affinity | Fluorine's high electronegativity can lead to favorable electrostatic or hydrogen bonding interactions with amino acid residues in the target protein's active site. | Increases the potency of the active ingredient, allowing for lower application rates. | researchgate.net |

| Metabolic Stability | The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes (e.g., P450 monooxygenases). Placing fluorine at a site prone to metabolic attack blocks this deactivation pathway. | Enhances the bioavailability and persistence of the compound in the target organism, improving overall efficacy. | researchgate.netccspublishing.org.cn |

| Lipophilicity & Transport | Fluorine substitution can significantly increase the lipophilicity of a molecule, which affects its ability to cross biological membranes. | Optimizes the transport of the agrochemical from the point of application to the molecular target within the pest, weed, or fungus. | researchgate.netnih.gov |

| Acidity (pKa) | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. | Modifies the ionization state of the molecule at physiological pH, which can influence its solubility and interaction with targets. | ccspublishing.org.cn |

While specific agrochemicals derived directly from this compound and their molecular targets are not defined in the literature, the structural features of this compound class point to several well-established mechanisms of action in agricultural pests.

Potential Fungicidal Targets: Many successful fungicides operate by disrupting mitochondrial respiration. The pyridine scaffold is present in several classes of fungicides with this mode of action.

Succinate Dehydrogenase (SDH) Inhibition: Recent research on pyridinecarbaldehyde phenylhydrazone derivatives, which share structural similarities with benzoylpyridines, has identified them as potent inhibitors of SDH (Complex II) in the mitochondrial respiratory chain of fungi like Alternaria solani. acs.org Inhibition of SDH blocks the Krebs cycle and cellular energy production. Molecular docking studies suggest these compounds bind to the ubiquinone-binding site of the enzyme. acs.org

Complex III Inhibition: Picolinamide fungicides, another class of pyridine derivatives, are known to inhibit the bc1 complex (Complex III) of the respiratory chain, disrupting the electron transport process. researchgate.net

Uncoupling of Oxidative Phosphorylation: The fungicide Fluazinam, which contains a trifluoromethyl pyridine moiety, functions by uncoupling oxidative phosphorylation, dissipating the proton gradient across the mitochondrial membrane and halting ATP synthesis. semanticscholar.org

Potential Herbicidal and Insecticidal Targets: Fluorinated pyridine moieties are also integral to numerous herbicides and insecticides.

ACCase Inhibition: The herbicide Fluazifop-butyl, a pioneering trifluoromethyl-pyridine agrochemical, functions by inhibiting acetyl-CoA carboxylase (ACCase). jst.go.jp This enzyme is critical for fatty acid synthesis in grasses, and its inhibition leads to weed death.

nAChR Agonism: In the field of insecticides, compounds like Flupyradifurone act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect nervous system, leading to overstimulation and paralysis. ccspublishing.org.cn

The this compound scaffold thus represents a promising platform from which novel agrochemicals could be developed, with potential molecular targets including key enzymes in fungal respiration or critical receptors in the nervous systems of insect pests.

| Agrochemical Class | Potential Molecular Target | Mechanism of Action | Example of Related Compound Class |

|---|---|---|---|

| Fungicide | Succinate Dehydrogenase (SDH / Complex II) | Inhibits the mitochondrial respiratory chain, blocking cellular energy production. | Pyridinecarbaldehyde Phenylhydrazones acs.org |

| Fungicide | Cytochrome bc1 Complex (Complex III) | Binds to the Qi site, inhibiting the electron transport chain. | Picolinamides researchgate.net |

| Herbicide | Acetyl-CoA Carboxylase (ACCase) | Inhibits the first committed step in fatty acid biosynthesis in susceptible plants. | Aryloxyphenoxypropionates (e.g., Fluazifop) jst.go.jp |

| Insecticide | Nicotinic Acetylcholine Receptor (nAChR) | Acts as an agonist, causing hyperactivity of the insect's central nervous system. | Butenolides (e.g., Flupyradifurone) ccspublishing.org.cn |

Advanced Research in Medicinal Chemistry and Chemical Biology: Mechanistic and Design Principles

Molecular Design Principles for Bioactive Fluorinated Pyridine (B92270) Derivatives

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged to finely tune the physicochemical and pharmacological profiles of drug candidates. pharmacyjournal.orgpharmacyjournal.org The compound 3-Benzoyl-5-fluoropyridine serves as a pertinent example of a fluorinated pyridine derivative, embodying key molecular design principles aimed at enhancing biological activity.

The introduction of a fluorine atom onto a pyridine ring, as seen in this compound, profoundly influences the molecule's electronic properties and conformational preferences. pharmacyjournal.org

Electronic Modulation: Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect. mdpi.comu-tokyo.ac.jp This effect significantly alters the electron density distribution across the aromatic system. nih.gov

Basicity (pKa) Reduction: The electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby reducing its basicity (pKa). mdpi.com This modulation is a critical tool in drug design, as it can influence a molecule's solubility, membrane permeability, and interaction with biological targets, potentially reducing off-target effects associated with highly basic amines. nih.gov

Dipole Moment Alteration: Fluorination changes the magnitude and direction of the molecule's dipole moment, which can affect electrostatic interactions with protein targets and influence properties like membrane permeability. mdpi.com

Aromatic System Modulation: The fluorine atom at the 5-position of the pyridine ring deactivates the ring towards certain metabolic oxidation pathways, potentially enhancing the molecule's metabolic stability. mdpi.comnih.gov

Conformational Control: While fluorine's steric footprint is only slightly larger than that of hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), its electronic properties can have significant conformational consequences. u-tokyo.ac.jpnih.gov In a molecule like this compound, the fluorine atom can influence the rotational barrier around the bond connecting the benzoyl group to the pyridine ring. This can stabilize a specific conformation that is more favorable for binding to a biological target. pharmacyjournal.orgnih.gov Computational studies on related fluorinated bi-aryl systems have shown that fluorine can engage in intramolecular interactions, such as C-H···F contacts, which can restrict conformational flexibility and favor a particular spatial arrangement essential for biological activity. nih.gov

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in lead optimization. nih.gov Fluorinated pyridine and its related pyridinone scaffolds are versatile bioisosteres.

Fluorinated Pyridine as a Bioisostere: The 5-fluoropyridine moiety can serve as a bioisostere for other aromatic or heteroaromatic rings, such as phenyl, thiophene, or pyrimidine (B1678525) rings. This substitution can maintain the necessary size and shape for receptor binding while introducing beneficial changes in polarity, lipophilicity, and metabolic stability. nih.govfrontiersin.org For instance, replacing a phenyl ring with a fluoropyridine ring can block a site of metabolic oxidation or introduce a key hydrogen bond accepting interaction with a target protein. mdpi.com

Pyridinone Scaffolds: Pyridinones are recognized as effective bioisosteres for a range of functionalities including phenols, amides, and other heterocyclic systems like pyrimidines or pyrazines. frontiersin.orgnih.gov Their ability to act as both hydrogen bond donors and acceptors makes them valuable in mimicking interactions of the groups they replace. frontiersin.org While this compound is not a pyridinone, its derivatives or related compounds could be designed to incorporate this scaffold to modulate properties. For example, a hydroxylated metabolite of a fluoropyridine could exist in tautomeric equilibrium with a fluoropyridinone form, altering its interaction profile. nih.gov

Fragment-Based Drug Discovery (FBDD) has become a powerful approach for identifying lead compounds. wikipedia.org This method uses small, low-molecular-weight molecules ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit weakly, are then optimized into more potent leads.

A molecule like this compound (Molecular Weight ≈ 201.18 Da) fits the general "Rule of Three" criteria for a fragment (MW < 300 Da, ClogP < 3, H-bond donors/acceptors < 3). wikipedia.org

Fluorinated Fragments in Screening: The inclusion of fluorine in fragment libraries is particularly advantageous for screens using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govdtu.dk Since ¹⁹F has a 100% natural abundance and a wide chemical shift range, it serves as a sensitive probe for detecting fragment binding to a protein target without interference from background signals. dtu.dk A library containing fragments like this compound would be well-suited for such screens, allowing for rapid and efficient identification of hits. nih.govnih.gov

Vector for Growth: The this compound scaffold offers multiple vectors for chemical elaboration. The benzoyl ring and the vacant positions on the pyridine ring can be readily modified, allowing chemists to "grow" the fragment into a larger, higher-affinity ligand based on structural information about its binding mode. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For fluorinated benzoylpyridines, both the position of the fluorine atom and the substitution pattern on the benzoyl ring are critical determinants of molecular recognition and target binding.

SAR studies on related scaffolds, such as 6-Aryl-2-benzoyl-pyridines developed as tubulin polymerization inhibitors, provide significant insights applicable to this compound. nih.gov In these studies, researchers systematically modified the benzoyl ring and observed the impact on antiproliferative activity.

Influence of Benzoyl Substitutions: The electronic nature and position of substituents on the benzoyl ring dramatically affect potency. For instance, introducing a methoxy (B1213986) group at the para-position of the benzoyl ring was found to be highly favorable for activity against cancer cell lines. Further optimization showed that a 3,4,5-trimethoxybenzoyl group led to a compound with picomolar to low nanomolar inhibitory concentrations. nih.gov This suggests that the benzoyl moiety of this compound could be a key area for modification to enhance biological activity.

| Compound | Benzoyl Ring Substitution (R) | Aryl Ring Substitution (R') | Average IC₅₀ (nM) |

|---|---|---|---|

| Analogue 1 | 4-OCH₃ | 4-F-Phenyl | 15.5 |

| Analogue 2 | 4-OCH₃ | 4-Cl-Phenyl | 10.2 |

| Analogue 3 | 4-OCH₃ | 4-CH₃-Phenyl | 12.1 |

| Analogue 4 | 3,4,5-(OCH₃)₃ | 4-F-Phenyl | 2.1 |

| Analogue 5 (4v) | 3,4,5-(OCH₃)₃ | 4-Cl-Phenyl | 1.8 |

Data adapted from a study on 6-Aryl-2-benzoyl-pyridines as tubulin inhibitors. nih.gov The table illustrates the potent antiproliferative activity achieved with specific substitutions on the benzoyl and aryl rings.

The three-dimensional conformation of a ligand is paramount for its ability to bind to a biological target. The interactions between the ligand and protein are governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts. volkamerlab.org

Protein-Ligand Interactions: X-ray crystallography of potent 2-benzoyl-pyridine analogues in complex with tubulin reveals specific binding modes. The trimethoxybenzoyl group, for example, occupies a key hydrophobic pocket, while the pyridine core is positioned to interact with other residues at the colchicine (B1669291) binding site. nih.gov The conformation adopted by the molecule, specifically the dihedral angle between the pyridine and benzoyl rings, is critical for fitting into the binding site and establishing these productive interactions.

Target Identification and Molecular Interaction Mechanisms

The benzoyl and fluoropyridine moieties are key pharmacophores that dictate the compound's interactions with biological targets. Research into related molecular frameworks provides a basis for understanding the potential mechanisms of action for this compound.